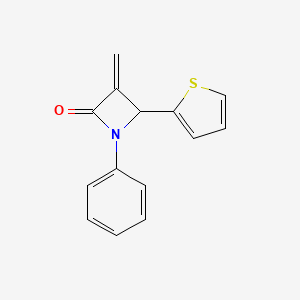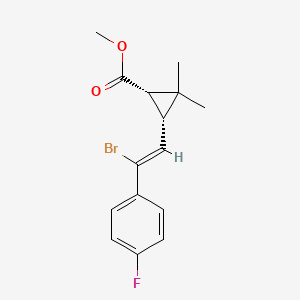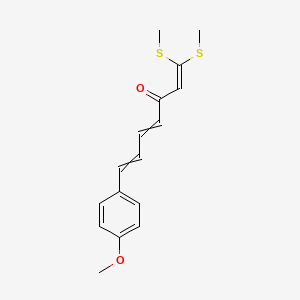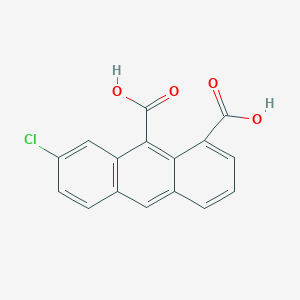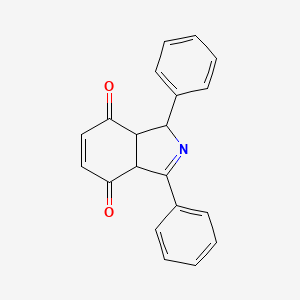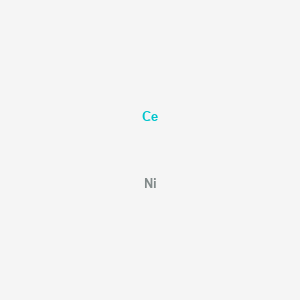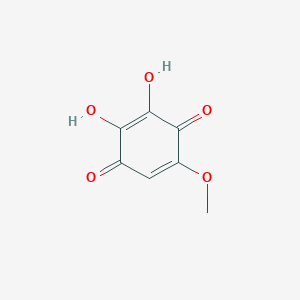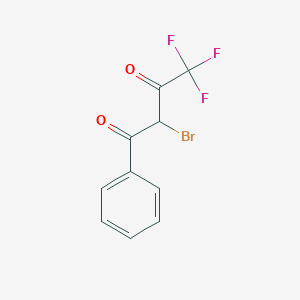
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H7BrF3O2 This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a phenyl group attached to a butane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the bromination of 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a polar solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学研究应用
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Lacks the bromine atom but shares the trifluoromethyl and phenyl groups.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains an additional fluorine atom on the phenyl ring.
4-Bromo-1,1,2-trifluoro-1-butene: Similar in containing bromine and trifluoromethyl groups but differs in the overall structure.
Uniqueness
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the combination of bromine and trifluoromethyl groups attached to a butane-1,3-dione backbone. This unique structure imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with various molecules, making it valuable in diverse research applications.
属性
CAS 编号 |
189307-20-8 |
|---|---|
分子式 |
C10H6BrF3O2 |
分子量 |
295.05 g/mol |
IUPAC 名称 |
2-bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H6BrF3O2/c11-7(9(16)10(12,13)14)8(15)6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
VPWYERMAQBBEET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
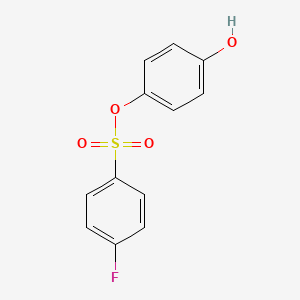
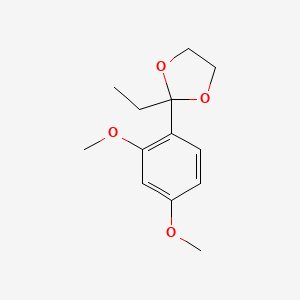
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
